molecular formula C21H38O2 B14258651 10-Undecenoic acid, 9-decenyl ester CAS No. 176533-70-3

10-Undecenoic acid, 9-decenyl ester

Cat. No.: B14258651
CAS No.: 176533-70-3
M. Wt: 322.5 g/mol
InChI Key: BBZYYBODTXMIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Undecenoic acid, 9-decenyl ester is an organic compound with the molecular formula C21H38O2. It is an ester derived from 10-undecenoic acid and 9-decenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Undecenoic acid, 9-decenyl ester can be synthesized through the esterification of 10-undecenoic acid with 9-decenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process may also involve the use of supercritical fluids to enhance reaction rates and product recovery .

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic acid, 9-decenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Undecenoic acid, 9-decenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its antimicrobial properties and potential use in developing antimicrobial agents.

    Medicine: Investigated for its potential therapeutic applications, including antifungal and antibacterial treatments.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers

Mechanism of Action

The mechanism of action of 10-Undecenoic acid, 9-decenyl ester involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Undecenoic acid, 9-decenyl ester is unique due to its specific combination of 10-undecenoic acid and 9-decenol, which imparts distinct chemical and biological properties. Its bifunctional nature and odd-numbered carbon chain length make it particularly useful in various industrial and biomedical applications .

Properties

CAS No.

176533-70-3

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

dec-9-enyl undec-10-enoate

InChI

InChI=1S/C21H38O2/c1-3-5-7-9-11-13-15-17-19-21(22)23-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2

InChI Key

BBZYYBODTXMIMD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCCCCCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.